molecular formula C11H6F11N3O4 B3040712 1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole CAS No. 231947-20-9

1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole

Cat. No.: B3040712
CAS No.: 231947-20-9
M. Wt: 453.17 g/mol
InChI Key: PMEWGMCLMNHHKM-UHFFFAOYSA-N
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Description

1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole is a complex organic compound notable for its unique structure and properties. This compound finds applications in various scientific fields due to its distinctive chemical features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps:

  • The heptafluoropropoxy group is introduced through a nucleophilic substitution reaction involving heptafluoropropanol.

  • Subsequent steps involve introducing the tetrafluoroethyl group and the nitro group at the respective positions via electrophilic aromatic substitution and other functional group transformations.

  • Reaction conditions such as temperature, solvents, and catalysts are finely tuned to ensure the selectivity and yield of each step.

Industrial Production Methods

In an industrial setting, the compound is synthesized using batch or continuous flow reactors, ensuring optimal control over reaction parameters. High-throughput techniques and automated systems are employed to scale up the production while maintaining purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole undergoes several chemical reactions, including:

  • Oxidation: : Can undergo oxidation to form more complex oxides.

  • Reduction: : Reduction reactions often target the nitro group, converting it into an amine.

  • Substitution: : Both nucleophilic and electrophilic substitutions occur at various positions on the pyrazole ring.

Common Reagents and Conditions

  • Oxidizing agents like potassium permanganate are used in oxidation reactions.

  • Reducing agents like lithium aluminum hydride facilitate reduction.

  • Different bases and acids are employed to catalyze substitution reactions.

Major Products Formed

Scientific Research Applications

The compound has a wide range of applications:

  • Chemistry: : Acts as an intermediate in the synthesis of more complex molecules.

  • Biology: : Used in studies exploring the interactions of fluorinated compounds with biological systems.

  • Medicine: : Potential for use in drug development due to its unique properties.

  • Industry: : Utilized in the development of specialty materials, including advanced polymers and coatings.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with various molecular targets, depending on its application. In biological contexts, it can interact with enzymes and receptors, influencing biochemical pathways. The presence of fluorinated groups often enhances its binding affinity and specificity.

Comparison with Similar Compounds

1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole is compared with:

  • 1-Acetyl-3-(trifluoromethyl)-5-methyl-4-nitro-1H-pyrazole: : Similar structure but with a trifluoromethyl group instead of heptafluoropropoxy.

  • 1-Acetyl-3-(pentafluoroethyl)-5-methyl-4-nitro-1H-pyrazole: : Differs in the length of the fluorinated alkyl chain.

Each of these compounds exhibits unique properties based on the specific fluorinated groups, impacting their reactivity and applications.

So, what else would you like to delve into? Chemistry never ceases to amaze me!

Properties

IUPAC Name

1-[5-methyl-4-nitro-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]pyrazol-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F11N3O4/c1-3-5(25(27)28)6(23-24(3)4(2)26)7(12,9(15,16)17)29-11(21,22)8(13,14)10(18,19)20/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEWGMCLMNHHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole
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1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole
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1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole
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1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole
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1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole
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1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole

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